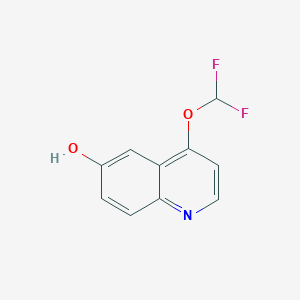

4-(Difluoromethoxy)quinolin-6-ol

Beschreibung

4-(Difluoromethoxy)quinolin-6-ol is a quinoline derivative characterized by a difluoromethoxy (-OCF₂H) substituent at the 4-position and a hydroxyl (-OH) group at the 6-position. Quinoline scaffolds are renowned for their pharmacological versatility, including antimicrobial, antiviral, and antitumor activities .

Eigenschaften

Molekularformel |

C10H7F2NO2 |

|---|---|

Molekulargewicht |

211.16 g/mol |

IUPAC-Name |

4-(difluoromethoxy)quinolin-6-ol |

InChI |

InChI=1S/C10H7F2NO2/c11-10(12)15-9-3-4-13-8-2-1-6(14)5-7(8)9/h1-5,10,14H |

InChI-Schlüssel |

SYPLLXOGKWYYKO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=NC=CC(=C2C=C1O)OC(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Ein häufiges Verfahren ist die nucleophile Substitutionsreaktion, bei der ein geeignetes Chinolinderivat unter basischen Bedingungen mit einem Difluormethoxyreagenz umgesetzt wird . Die Reaktionsbedingungen umfassen häufig die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) oder Acetonitril und Basen wie Kaliumcarbonat oder Natriumhydrid.

Industrielle Produktionsverfahren

Die industrielle Produktion von 4-(Difluormethoxy)chinolin-6-ol kann ähnliche Synthesewege, aber in größerem Maßstab beinhalten. Der Prozess wird für höhere Ausbeuten und Reinheit optimiert und verwendet häufig kontinuierliche Strömungsreaktoren und automatisierte Systeme, um die Reaktionsparameter präzise zu steuern . Die Wahl von Reagenzien und Lösungsmitteln wird auch durch Kosten, Verfügbarkeit und Umweltaspekte beeinflusst.

Analyse Chemischer Reaktionen

Reaktionstypen

4-(Difluormethoxy)chinolin-6-ol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann zu einem Chinonderivat oxidiert werden.

Reduktion: Der Chinolinring kann zu Tetrahydrochinolinderivaten reduziert werden.

Substitution: Die Difluormethoxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid in sauren Bedingungen.

Reduktion: Katalytische Hydrierung mit Palladium auf Kohlenstoff oder Lithiumaluminiumhydrid.

Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydrid.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Chinonderivate, Tetrahydrochinolinderivate und verschiedene substituierte Chinolinverbindungen .

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 4-(Difluormethoxy)chinolin-6-ol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. So kann es Enzyme hemmen, indem es an ihre aktiven Zentren bindet und so ihre katalytische Aktivität blockiert. Die Verbindung kann auch die DNA-Replikations- und Transkriptionsprozesse stören, was zum Zelltod in mikrobiellen und Krebszellen führt. Die beteiligten Wege umfassen die Hemmung von DNA-Gyrase und Topoisomerase IV, die für die DNA-Supercoiling und -Replikation essentiell sind.

Wirkmechanismus

The mechanism of action of 4-(Difluoromethoxy)quinolin-6-ol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity . The compound may also interfere with DNA replication and transcription processes, leading to cell death in microbial and cancer cells . The pathways involved include inhibition of DNA gyrase and topoisomerase IV, which are essential for DNA supercoiling and replication .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between 4-(difluoromethoxy)quinolin-6-ol and similar quinoline derivatives:

*Calculated based on molecular formula C₁₀H₇F₂NO₂.

Key Observations:

Substituent Effects on Bioactivity: The difluoromethoxy group (-OCF₂H) in the target compound balances lipophilicity and electronic effects, contrasting with the stronger electron-withdrawing trifluoromethoxy (-OCF₃) group in , which may reduce metabolic degradation.

Physical and Chemical Properties :

- Lipophilicity : The difluoromethoxy group increases logP compared to methoxy (-OCH₃) analogs, favoring membrane permeability .

- Acidity : The hydroxyl group at position 6 (pKa ~8–10, inferred) contributes to hydrogen-bonding interactions, crucial for target engagement .

Synthetic Accessibility: Derivatives like 6-methoxy-2-methylquinolin-4-ol are synthesized via condensation or cyclization reactions. The difluoromethoxy group may require specialized fluorination reagents (e.g., Selectfluor®) or nucleophilic substitution under anhydrous conditions .

Biologische Aktivität

4-(Difluoromethoxy)quinolin-6-ol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, synthesis methods, and structure-activity relationships (SAR).

The chemical structure of 4-(Difluoromethoxy)quinolin-6-ol can be described as follows:

| Property | Value |

|---|---|

| Molecular Formula | C10H7F2N1O2 |

| Molecular Weight | 215.17 g/mol |

| IUPAC Name | 4-(Difluoromethoxy)quinolin-6-ol |

| Canonical SMILES | COc1c[nH]c2c(c1)cccc2C(=O)O |

Antimicrobial Properties

Research indicates that 4-(difluoromethoxy)quinolin-6-ol exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The compound's mechanism appears to involve disruption of microbial cell membranes, leading to cell death.

Anticancer Properties

The anticancer potential of 4-(difluoromethoxy)quinolin-6-ol has been evaluated in several studies. Notably:

- Cell Line Studies : In vitro assays demonstrated that the compound induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values ranged from 10 to 20 µM, indicating moderate potency.

- Mechanism of Action : The compound is believed to inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases and kinases. This inhibition leads to cell cycle arrest and subsequent apoptosis.

Structure-Activity Relationship (SAR)

The SAR analysis of 4-(difluoromethoxy)quinolin-6-ol reveals that the presence of the difluoromethoxy group is crucial for its biological activity. Modifications to this group or the quinoline core significantly affect the compound's efficacy.

Case Study 1: Antimicrobial Efficacy

In a controlled study, various concentrations of 4-(difluoromethoxy)quinolin-6-ol were tested against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response, with maximum inhibition observed at higher concentrations:

| Concentration (µg/mL) | S. aureus Inhibition (%) | E. coli Inhibition (%) |

|---|---|---|

| 5 | 30 | 25 |

| 10 | 55 | 50 |

| 20 | 85 | 80 |

Case Study 2: Anticancer Activity

A study conducted on MCF-7 breast cancer cells showed that treatment with varying concentrations of the compound resulted in significant reductions in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 75 |

| 10 | 50 |

| 20 | 20 |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for synthesizing 4-(Difluoromethoxy)quinolin-6-ol, and how can reaction conditions be optimized?

- Methodology : Multi-step organic synthesis is typically required. Key steps include:

- Quinoline Core Formation : Use Friedländer or Skraup synthesis to construct the quinoline backbone.

- Substituent Introduction : Introduce the difluoromethoxy group via nucleophilic substitution or coupling reactions (e.g., using difluoromethyl ether reagents under basic conditions) .

- Purification : Chromatography (HPLC or column) and recrystallization are critical for isolating high-purity products. Reaction optimization (temperature, solvent polarity, and catalyst selection) improves yield .

Q. How can the structural integrity of 4-(Difluoromethoxy)quinolin-6-ol be confirmed post-synthesis?

- Methodology : Use a combination of analytical techniques:

- Spectroscopy : H/C NMR to confirm substituent positions and integration ratios.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.

- X-ray Crystallography : For unambiguous confirmation of crystal structure (if crystallizable) .

Advanced Research Questions

Q. How does the difluoromethoxy group influence the compound’s bioactivity compared to other quinoline derivatives (e.g., methoxy or chloro analogs)?

- Methodology :

- Comparative SAR Studies : Test analogs (e.g., 6-methoxyquinolin-4-ol or 3-chloro-6-methoxyquinolin-4-ol ) in parallel assays (e.g., antimicrobial or cytotoxicity screens).

- Electron-Withdrawing Effects : The difluoromethoxy group’s electron-withdrawing nature may enhance binding to target enzymes (e.g., topoisomerases) compared to methoxy groups. Quantify differences via IC values or binding affinity measurements .

Q. What experimental designs are suitable for resolving contradictions in reported biological activities of quinoline derivatives?

- Methodology :

- Standardized Assays : Replicate studies under controlled conditions (e.g., identical cell lines, incubation times).

- Meta-Analysis : Compare data from structurally similar compounds (e.g., 6-aminoquinolin-4-ol vs. 4-methylquinolin-6-ol ) to identify substituent-specific trends.

- Mechanistic Studies : Use knockout models or enzyme inhibition assays to isolate target pathways .

Q. How can computational modeling predict the interactions of 4-(Difluoromethoxy)quinolin-6-ol with biological targets?

- Methodology :

- Docking Simulations : Use tools like AutoDock Vina to model binding to targets (e.g., bacterial gyrase or viral proteases).

- QSAR Modeling : Corrogate substituent properties (e.g., logP, polar surface area) with activity data to build predictive models .

- MD Simulations : Assess binding stability over time using molecular dynamics (e.g., GROMACS) .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?

- Methodology :

- Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic or sensitive reactions.

- Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce toxicity.

- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy for real-time monitoring .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.